molecular formula C16H21NO6 B8105768 3,5-Di-t-butyloxycarbonyl-nitrobenzene

3,5-Di-t-butyloxycarbonyl-nitrobenzene

Cat. No.: B8105768
M. Wt: 323.34 g/mol
InChI Key: KTCMYTCTXXELJJ-UHFFFAOYSA-N
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Description

3,5-Di-t-butyloxycarbonyl-nitrobenzene is a chemical compound characterized by the presence of two tert-butyloxycarbonyl (Boc) groups and a nitro group attached to a benzene ring. This compound is notable for its stability and reactivity, making it useful in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Boc Protection: The synthesis of this compound typically involves the protection of amino groups using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

  • Nitration: The nitration step involves treating the protected benzene derivative with a nitrating agent, such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group at the 3 and 5 positions of the benzene ring.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process may include continuous flow reactors to maintain consistent reaction parameters and optimize yield.

Types of Reactions:

  • Oxidation: The nitro group in this compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.

  • Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.

  • Substitution: The Boc groups can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Strong acids like TFA and HCl are used to remove Boc groups.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrophenols.

  • Reduction: Amines, such as 3,5-di-t-butyloxycarbonyl-aniline.

  • Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

3,5-Di-t-butyloxycarbonyl-nitrobenzene is utilized in various fields:

  • Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and polymers.

  • Biology: The compound is used in the study of enzyme inhibition and as a tool in molecular biology research.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-Di-t-butyloxycarbonyl-nitrobenzene exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

  • 3,5-Di-tert-butyl-nitrobenzene: Lacks the Boc groups, making it less reactive in certain conditions.

  • 3,5-Dinitrobenzene: Contains two nitro groups without Boc protection, leading to different reactivity and applications.

Uniqueness: 3,5-Di-t-butyloxycarbonyl-nitrobenzene is unique due to its combination of Boc protection and nitro groups, which provides stability and versatility in chemical reactions and applications.

Properties

IUPAC Name

ditert-butyl 5-nitrobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-15(2,3)22-13(18)10-7-11(9-12(8-10)17(20)21)14(19)23-16(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCMYTCTXXELJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Nitroisophthalic acid (4.22 g, 20 mmol) was suspended in dichloromethane (80 ml) and concentrated sulphuric acid (1 ml) was added. The solution was stirred and then saturated with isobutylene gas. The reaction vessel was stoppered and stirred at room temperature overnight. The solution was filtered and anhydrous potassium carbonate was added to the filtrate the solution was filtered and evsaporated and the residue recrystallised from ethanol to leave the title compound as a white solid (2.2 g).
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

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